(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a pyridine ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methyl aniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties.
Reduction: Reduction reactions can target the imine group within the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology
Biologically, the compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine
In medicinal chemistry, (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is being explored for its potential as an anti-cancer agent, particularly due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and as a crosslinking agent for hydrogels.
tert-Butyl carbamate: Utilized in the synthesis of various organic compounds.
Uniqueness
What sets (5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Properties
CAS No. |
641997-51-5 |
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Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-5-2-3-7-13(11)18-16-19-15(20)14(21-16)9-12-6-4-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9- |
InChI Key |
IEQLFSOUFBCJPO-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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